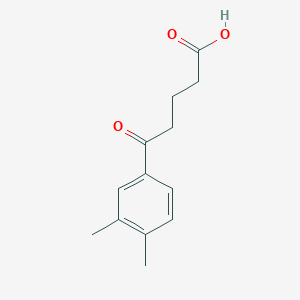
(4-Cyclohexylphenoxy)acetic acid
Descripción general
Descripción
(4-Cyclohexylphenoxy)acetic acid is a chemical compound with the linear formula C14H18O3 . It has a molecular weight of 234.298 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of (4-Cyclohexylphenoxy)acetic acid is represented by the linear formula C14H18O3 . This indicates that the molecule is composed of 14 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Novel Compounds : (4-Cyclohexylphenoxy)acetic acid derivatives have been utilized in the synthesis of various novel compounds. For instance, a study synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which demonstrated significant antimicrobial activities against various microbial strains (Noolvi et al., 2016).
Structural and Spectroscopic Analysis : Detailed structural and spectroscopic analyses of compounds related to (4-Cyclohexylphenoxy)acetic acid have been conducted. A study performed spectral analysis of 4-(hydroxyphenoxy)acetic acid (HPAA), a cardiovascular drug, using various experimental and theoretical techniques to reveal its activity (Bell et al., 2020).
Environmental and Biological Applications
Trace Determination in Environmental Samples : Techniques have been developed for the sensitive and selective determination of phenoxy acetic acid derivatives in complex matrices, including environmental and biological samples. A study focused on preparing MCPA (a pesticide derivative of phenoxy acetic acid) imprinting polymer for trace determination in various samples (Omidi et al., 2014).
Metabolism in Plant Cell Cultures : Research has been done on the metabolism of phenoxy acetic acid derivatives in plant cell cultures. For example, a study on 4-Nonylphenol (a metabolite of nonionic surfactants) in wheat cell cultures identified various metabolites, including glucosylated and acylated derivatives (Bokern et al., 1996).
Pharmaceutical and Medicinal Research
- Development of Anti-Mycobacterial Agents : Derivatives of phenoxy acetic acid have been synthesized and evaluated for their potential as anti-mycobacterial agents. A study synthesized various phenoxy acetic acid derivatives and tested them against Mycobacterium tuberculosis (Yar et al., 2006).
Analytical Techniques and Applications
- Analytical Methods for Herbicide Determination : Analytical methods have been developed for the determination of phenoxy herbicides in water samples using techniques like microextraction and derivatization followed by GC-MS analysis. This method demonstrated high sensitivity and accuracy for detecting low concentrations of phenoxy herbicides in real samples (Nuhu et al., 2012).
Propiedades
IUPAC Name |
2-(4-cyclohexylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODXAKQIZRQXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325936 | |
| Record name | (4-cyclohexylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclohexylphenoxy)acetic acid | |
CAS RN |
1878-56-4 | |
| Record name | NSC522030 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-cyclohexylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1296447.png)










